

An In-depth Technical Guide to 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1274641

[Get Quote](#)

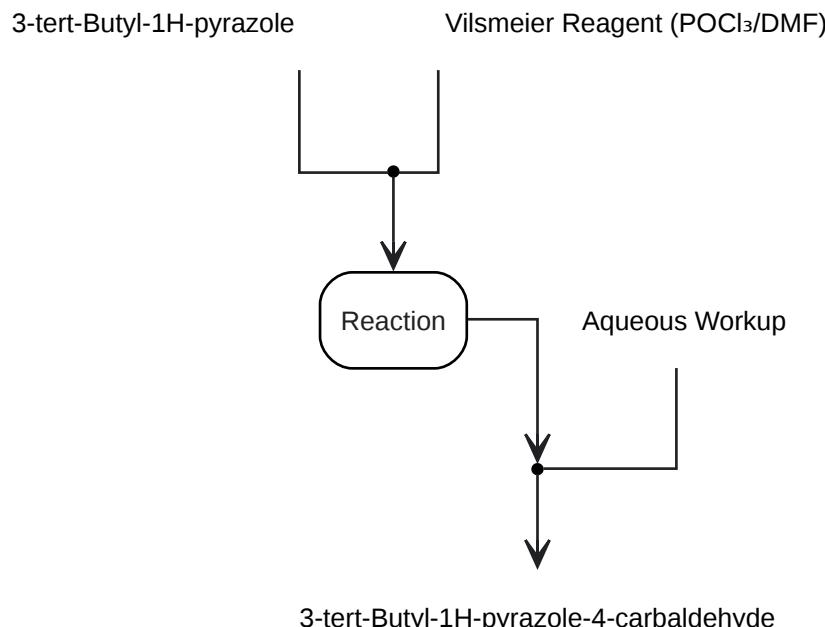
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **3-tert-Butyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of the bulky tert-butyl group and the reactive aldehyde functionality on the pyrazole scaffold makes it a valuable building block for the synthesis of diverse molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of **3-tert-Butyl-1H-pyrazole-4-carbaldehyde** is presented below. It is important to note that while some properties are readily available, specific experimental data for others, such as melting and boiling points, are not widely reported in the literature.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂ O	N/A
Molecular Weight	152.19 g/mol	[1]
CAS Number	1001020-17-2	[1] [2] [3]
Appearance	Not explicitly reported; likely a solid	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.	General chemical principles
pKa	Data not available	N/A
logP	Data not available	N/A
Purity	Commercially available at ≥95% purity. [1]	N/A


Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of **3-tert-Butyl-1H-pyrazole-4-carbaldehyde**. These are based on established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for the formylation of pyrazoles at the 4-position is the Vilsmeier-Haack reaction.[\[4\]](#) This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-tert-Butyl-1H-pyrazole-4-carbaldehyde**.

Materials:

- 3-tert-Butyl-1H-pyrazole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Hexane and Ethyl acetate for elution

Procedure:

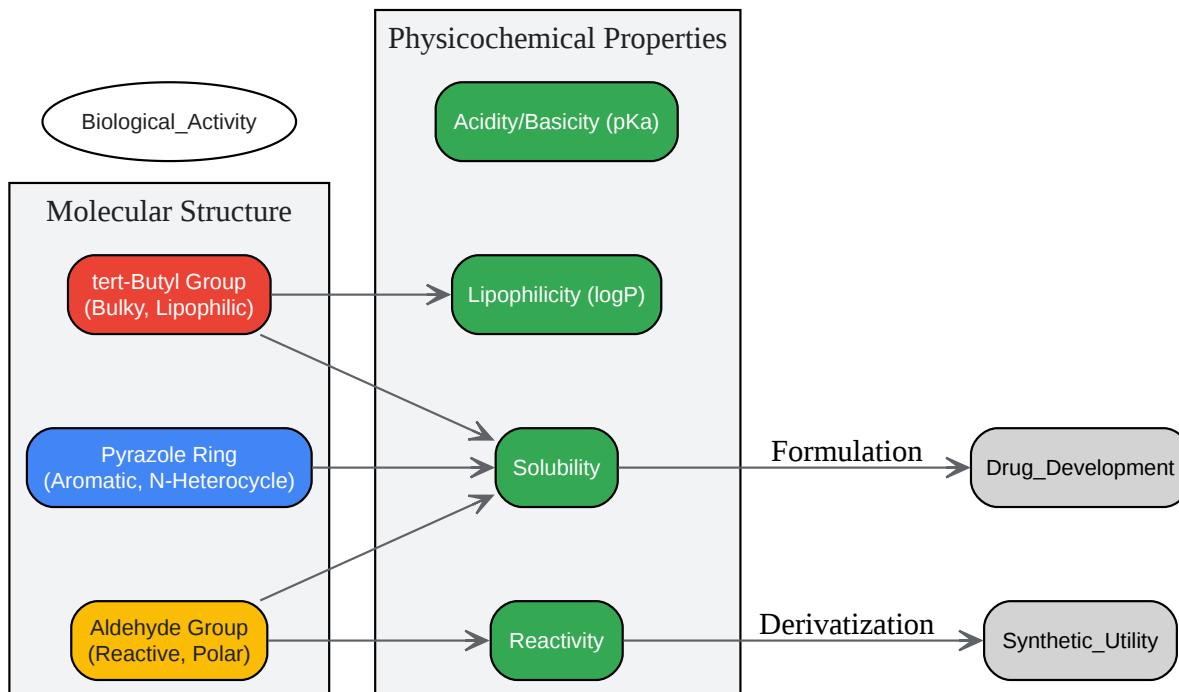
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents).
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
- Dissolve 3-tert-Butyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane.
- Add the solution of the pyrazole to the freshly prepared Vilsmeier reagent at 0 °C.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to 0 °C.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **3-tert-Butyl-1H-pyrazole-4-carbaldehyde**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). A typical ^1H NMR spectrum is expected to show a singlet for the aldehydic proton (around 9.8-10.0 ppm), a singlet for the pyrazole C5-H (around 8.0-8.5 ppm), and a singlet for the nine protons of the tert-butyl group (around 1.3-1.5 ppm). The NH proton of the pyrazole ring will likely appear as a broad singlet at a variable chemical shift.
- ^{13}C NMR: A ^{13}C NMR spectrum in the same solvent is expected to show a signal for the aldehyde carbonyl carbon (around 185-195 ppm), signals for the pyrazole ring carbons, and signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:


- Acquire an IR spectrum of the compound (as a solid or a thin film). Key characteristic peaks are expected for the N-H stretch of the pyrazole ring (a broad band around $3200\text{-}3400\text{ cm}^{-1}$), the C-H stretches of the tert-butyl group (around 2960 cm^{-1}), and a strong C=O stretch for the aldehyde (around $1670\text{-}1690\text{ cm}^{-1}$).

Mass Spectrometry (MS):

- Obtain a mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (153.10).

Logical Relationships of Physicochemical Properties

The interplay of the structural features of **3-tert-Butyl-1H-pyrazole-4-carbaldehyde** dictates its overall physicochemical profile and reactivity, which is crucial for its application in drug design and synthesis.

[Click to download full resolution via product page](#)

Caption: Influence of structural motifs on physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. allbiopharm.com [allbiopharm.com]
- 2. 3-Tert-Butyl-1H-Pyrazol-4-carbaldehyde CAS#: 1001020-17-2 [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-tert-Butyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274641#physicochemical-properties-of-3-tert-butyl-1h-pyrazole-4-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com